2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, including this compound, can be achieved through various methods. One versatile approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. Neat methods (such as direct treatment without solvent) and fusion reactions (solvent-free reactions) have been employed to prepare N-aryl or N-heteryl cyanoacetamides . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide consists of a cyano group (CN) attached to the acetamide moiety, which in turn is linked to the iminoisoindolin-2-yl group. The hydrobromide salt forms due to the presence of a bromine atom. The specific arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .
Chemical Reactions Analysis
This compound’s chemical reactivity involves the cyano group, which can participate in condensation and substitution reactions. It serves as a precursor for heterocyclic synthesis, leading to the formation of novel heterocyclic moieties. Researchers have explored its reactions with common bidentate reagents to create diverse organic heterocycles .
properties
IUPAC Name |
2-cyano-N-(3-imino-1H-isoindol-2-yl)acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O.BrH/c12-6-5-10(16)14-15-7-8-3-1-2-4-9(8)11(15)13;/h1-4,13H,5,7H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZDCYXPNUWPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)CC#N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide |
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